methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate
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Overview
Description
methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that features a quinoxaline moiety, a phenoxy group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves the following steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted phenoxy and trifluoromethyl derivatives.
Scientific Research Applications
methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
4-phenoxyquinazoline: Similar in structure but with a quinazoline moiety instead of quinoxaline.
2-phenoxyquinoxaline: Lacks the trifluoromethyl-substituted phenyl group.
2-phenoxypyridine: Contains a pyridine ring instead of quinoxaline.
Uniqueness
methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is unique due to the combination of its quinoxaline moiety, phenoxy group, and trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Biological Activity
Methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidine derivatives. The synthesis typically involves the introduction of various functional groups to enhance biological activity. The molecular formula of the compound is C21H17N3O2S2 with a molecular weight of 407.5 g/mol .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including:
Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
MCF-7 (Breast) | 5.0 | Comparable |
HeLa (Cervical) | 6.0 | Comparable |
HCT116 (Colonic) | 7.0 | Lower than Doxorubicin |
These findings indicate that the compound's efficacy is on par with established chemotherapeutic agents like doxorubicin .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in purine biosynthesis pathways. Specifically, it has been identified as an inhibitor of GARFTase and AICARFTase , which are crucial for nucleotide synthesis. The inhibition constants (Ki) for these enzymes are reported as follows:
Enzyme | Ki (µM) |
---|---|
GARFTase | 2.97 |
AICARFTase | 9.48 |
This dual inhibition mechanism suggests that the compound may effectively disrupt cancer cell proliferation by targeting metabolic pathways critical for tumor growth .
Additional Biological Activities
Beyond antitumor effects, this compound has shown promise in other areas:
- Antibacterial Activity : The compound exhibits antibacterial properties against various strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, further broadening its therapeutic applications .
Case Studies
In a notable case study involving a panel of synthesized thieno[3,2-d]pyrimidine derivatives, researchers found that modifications to the side chains significantly influenced biological activity. For instance:
- Derivatives with furan and thiophene substitutions displayed enhanced potency against cancer cell lines compared to those with simple phenyl groups.
This highlights the importance of structural diversity in optimizing therapeutic effects .
Properties
IUPAC Name |
methyl 5-[(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-22-18(23)17-14(10-16(28-17)12-6-4-3-5-7-12)21-20(22)27-11-13-8-9-15(26-13)19(24)25-2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCZYIWORDIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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